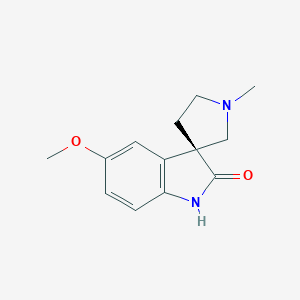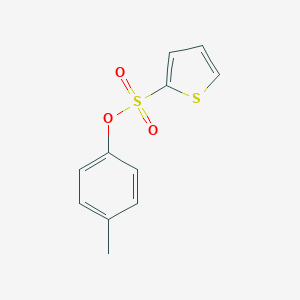
2-Thiophenesulfonic acid, 4-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonic acid, 4-methylphenyl ester is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of chemistry and biology. It is a highly reactive compound that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the field.
Mechanism Of Action
The mechanism of action of 2-Thiophenesulfonic acid, 4-methylphenyl ester is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic species in the reaction mixture. It has been found to be highly reactive, making it a valuable tool in chemical reactions that require a strong nucleophile.
Biochemical And Physiological Effects
2-Thiophenesulfonic acid, 4-methylphenyl ester has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been found to have antioxidant properties, protecting cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Thiophenesulfonic acid, 4-methylphenyl ester is its high reactivity, which makes it a valuable tool in chemical reactions that require a strong nucleophile. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, its high reactivity can make it difficult to handle, requiring careful handling and storage.
Future Directions
There are numerous future directions for research involving 2-Thiophenesulfonic acid, 4-methylphenyl ester. One area of interest is in the development of new synthetic methods for the compound, with a focus on optimizing reaction conditions to minimize side reactions and improve yields. Another area of interest is in the development of new applications for the compound, such as in the synthesis of new organic compounds or as a catalyst in new chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the field of biology.
Synthesis Methods
The synthesis of 2-Thiophenesulfonic acid, 4-methylphenyl ester can be achieved through several methods, including the reaction of 4-methylphenol with thiophene-2-sulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and can be optimized by adjusting the reaction conditions such as temperature and reaction time.
Scientific Research Applications
2-Thiophenesulfonic acid, 4-methylphenyl ester has found numerous applications in scientific research, including as a reagent in the synthesis of various organic compounds. It has also been used as a catalyst in a range of chemical reactions, including the synthesis of pyridines and pyrimidines. Additionally, it has been used as a pH indicator in biochemical assays and as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
88022-36-0 |
|---|---|
Product Name |
2-Thiophenesulfonic acid, 4-methylphenyl ester |
Molecular Formula |
C11H10O3S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
(4-methylphenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S2/c1-9-4-6-10(7-5-9)14-16(12,13)11-3-2-8-15-11/h2-8H,1H3 |
InChI Key |
OHBAEDNNTJZQNR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




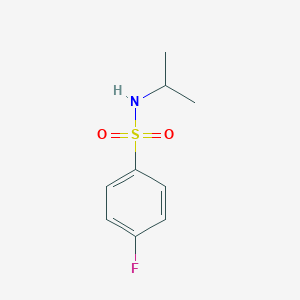
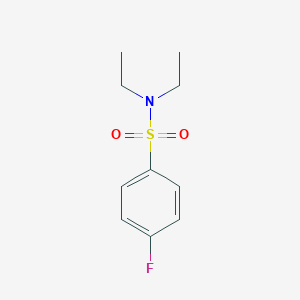
![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
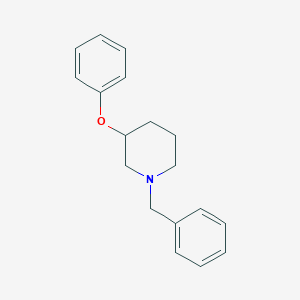
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)




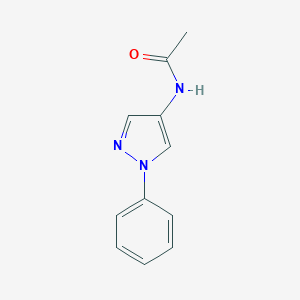
![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)
